Part 1: 4-Bromo-1-indanone: A Versatile and Established Synthetic Precursor
Part 1: 4-Bromo-1-indanone: A Versatile and Established Synthetic Precursor
An In-Depth Technical Guide to 4-Bromo-1-indanone and the Prospective Chemistry of 4-Bromo-2-fluoro-indane
A Note to the Researcher: The subject of this technical guide, 4-Bromo-2-fluoro-indane, is a novel structure with limited to no characterization in current scientific literature. As such, a direct compilation of its properties is not feasible. This guide has been structured to provide maximum value by focusing on its most logical and well-documented precursor, 4-Bromo-1-indanone (CAS: 15115-60-3) . By thoroughly understanding the synthesis, reactivity, and applications of this key intermediate, we can then logically project a synthetic pathway to the target molecule, 4-Bromo-2-fluoro-indane, and discuss its theoretical properties and potential applications from a medicinal chemistry perspective.
4-Bromo-1-indanone is a halogenated aromatic ketone that serves as a cornerstone intermediate in the synthesis of a multitude of complex organic molecules.[1] Its rigid bicyclic indanone framework, combined with the reactive handles of a carbonyl group and an aryl bromide, makes it an exceptionally valuable building block in pharmaceutical and materials science research.[1][2]
Core Chemical and Physical Properties
4-Bromo-1-indanone presents as a stable, crystalline solid, with its key physicochemical properties summarized below.
| Property | Value | Reference(s) |
| CAS Number | 15115-60-3 | [3][4] |
| Molecular Formula | C₉H₇BrO | [2][5][6] |
| Molecular Weight | 211.06 g/mol | [2][4] |
| Appearance | Orange-brown to light yellow crystalline powder | [2][3][7] |
| Melting Point | 95-99 °C | [2][3] |
| Boiling Point | 125 °C at 1.5 mmHg | [2][3] |
| IUPAC Name | 4-bromo-2,3-dihydro-1H-inden-1-one | [4][6] |
| Synonyms | 4-Bromoindan-1-one, 4-Bromohydrindone-1 | [2][4] |
| Solubility | Soluble in organic solvents like dichloromethane. | [3][5] |
Synthesis of 4-Bromo-1-indanone
The most prevalent and industrially scalable synthesis of 4-Bromo-1-indanone is achieved through an intramolecular Friedel-Crafts acylation of a 3-(2-bromophenyl)propanoic acid precursor. This cyclization is a robust method for forming the five-membered ring of the indanone system.
The causality behind this synthetic choice lies in the high efficiency and atom economy of the intramolecular cyclization. The precursor, 3-(2-bromophenyl)propanoic acid, is readily prepared, and its cyclization can be promoted by strong acids. While direct cyclization with polyphosphoric acid (PPA) is possible, a common high-yield, two-step variant involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by a Lewis acid-catalyzed (e.g., AlCl₃) cyclization.[5] An alternative modern approach utilizes trifluoromethanesulfonic acid, which can effectively promote the cyclization directly.[3][5]
Caption: Friedel-Crafts synthesis of 4-Bromo-1-indanone.
-
Acid Chloride Formation: 3-(2-Bromophenyl)propanoic acid (1.0 equiv) is dissolved in a suitable solvent such as 1,2-dichloroethane. Thionyl chloride (2.5 equiv) is added, and the mixture is refluxed for approximately 24 hours until the conversion to the acid chloride is complete (monitored by IR spectroscopy or quenching a sample for LC-MS analysis). The reaction mixture is then cooled to room temperature, and the solvent and excess thionyl chloride are removed under reduced pressure.
-
Intramolecular Cyclization: The crude 3-(2-bromophenyl)propanoyl chloride is dissolved in dichloromethane. This solution is added dropwise to a stirred suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane, while maintaining the temperature below 27 °C using an ice bath. The choice of a non-polar, aprotic solvent like dichloromethane is critical to prevent quenching of the Lewis acid.
-
Workup and Purification: The reaction is stirred at room temperature for 3 hours post-addition. The progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[3] Upon completion, the reaction is carefully quenched by pouring it into a mixture of ice and water. The product is extracted with dichloromethane (3x). The combined organic layers are washed sequentially with saturated brine and saturated sodium bicarbonate solution to remove any remaining acid. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude solid is purified, typically by recrystallization, to yield 4-Bromo-1-indanone as an off-white to yellow solid.
Chemical Reactivity and Field-Proven Insights
The synthetic utility of 4-Bromo-1-indanone stems from its dual reactivity.[1]
-
Reactions at the Carbonyl Group: The ketone is susceptible to a wide range of standard transformations, including reduction to the corresponding alcohol (4-bromo-1-indanol) or complete deoxygenation to the indane. It can also undergo condensation reactions to form larger, more complex scaffolds.
-
Reactions at the Aryl Bromide: The bromine atom is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It readily participates in modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[1] This allows for the introduction of diverse aryl, alkyl, or amino substituents at the 4-position of the indanone core.
-
Reactions at the α-Carbon: The methylene group adjacent to the carbonyl (C2 position) can be functionalized. For instance, it can be brominated under specific conditions to introduce another reactive site into the molecule.[8][9]
Caption: Reactivity map of 4-Bromo-1-indanone.
Applications in Drug Discovery and Development
The indanone scaffold is a "privileged structure" in medicinal chemistry, known for its favorable pharmacological properties.[10] 4-Bromo-1-indanone serves as a key starting material for several classes of bioactive molecules.
-
Neurodegenerative Diseases: The indanone core is famously present in Donepezil, a primary treatment for Alzheimer's disease.[11] This has spurred extensive research into indanone derivatives as modulators of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO) for neuroprotective applications.[10]
-
Oncology and Kinase Inhibition: It is used to synthesize 1,4-dihydroindeno[1,2-c]pyrazoles, which have been investigated as inhibitors of KDR kinase, a key target in angiogenesis.[3]
-
Immunomodulation: 4-Bromo-1-indanone is a reported intermediate in the synthesis of Ozanimod, a drug used to treat relapsing multiple sclerosis and ulcerative colitis.[3]
-
Pain Management: The compound is a precursor for N''-indanyl-N-benzopyrazolyl ureas, which act as antagonists of the TRPV1 receptor, a target for novel analgesics.[3][7]
The rigid structure of the indanone helps to pre-organize appended functional groups, potentially leading to higher binding affinity and selectivity for biological targets.[1]
Safety and Handling
As a laboratory chemical, 4-Bromo-1-indanone requires careful handling.
-
Hazards: It is classified as harmful if swallowed and causes serious eye irritation.[4]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[12][13] Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Storage: The compound should be stored in a tightly closed container in a cool, dry place.[7][14]
Part 2: 4-Bromo-2-fluoro-indane: A Theoretical and Synthetic Outlook
With a comprehensive understanding of the precursor, we can now outline a logical pathway to the target molecule, 4-Bromo-2-fluoro-indane, and predict its properties and potential.
Proposed Synthetic Pathway
A plausible synthesis of 4-Bromo-2-fluoro-indane from 4-Bromo-1-indanone would involve a two-stage process: (A) complete reduction of the ketone to a methylene group to form 4-bromo-indane, followed by (B) selective fluorination at the C2 position.
Caption: Proposed two-stage synthesis of 4-Bromo-2-fluoro-indane.
The conversion of the indanone to the corresponding indane requires complete deoxygenation. A standard and reliable method for this is the Wolff-Kishner reduction.
-
Protocol Rationale: The Wolff-Kishner reaction (hydrazine, a strong base like KOH or t-BuOK, in a high-boiling solvent like ethylene glycol) is chosen because it is highly effective for reducing aryl ketones and is performed under basic conditions, which avoids potential acid-catalyzed side reactions on the aromatic ring.
-
Detailed Protocol (Conceptual):
-
4-Bromo-1-indanone (1.0 equiv) and hydrazine hydrate (excess, ~10 equiv) are added to a high-boiling solvent such as diethylene glycol.
-
A strong base, such as potassium hydroxide (excess, ~8 equiv), is added to the mixture.
-
The reaction mixture is heated to a high temperature (e.g., 180-200 °C) with a condenser to allow for the formation of the hydrazone intermediate and subsequent nitrogen extrusion.
-
After the reaction is complete (monitored by TLC/GC-MS), the mixture is cooled and diluted with water.
-
The product, 4-bromo-indane, is extracted with an organic solvent (e.g., ether or ethyl acetate), washed, dried, and purified by column chromatography or distillation.
-
Direct, selective C-H fluorination is a challenging but rapidly advancing field in organic chemistry.[15] The C2 position of the indane is a benzylic position, making it more susceptible to radical or oxidative functionalization compared to the C1 position.
-
Protocol Rationale: Modern electrophilic fluorinating agents, potentially combined with a catalyst, offer a promising route. Reagents like Selectfluor® are known to participate in such transformations.[15] The reaction may require photoredox or other catalytic activation to selectively functionalize the C-H bond.
-
Detailed Protocol (Conceptual and Exploratory):
-
4-Bromo-indane (1.0 equiv) is dissolved in a suitable solvent (e.g., acetonitrile).
-
An electrophilic fluorinating agent such as Selectfluor® (1.2-2.0 equiv) is added.
-
A photocatalyst (if required) and a light source, or a transition metal catalyst, would be introduced to initiate the C-H activation process.
-
The reaction would be stirred at room temperature or with gentle heating until the starting material is consumed.
-
Workup would involve quenching the reaction, extraction, and careful purification by chromatography to isolate the desired 4-Bromo-2-fluoro-indane, likely as a mixture of enantiomers unless an asymmetric catalyst is employed.
-
Predicted Chemical Properties and Their Significance
The introduction of a fluorine atom at the C2 position is expected to significantly modulate the physicochemical properties of the indane core.[16][17][18]
-
Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (fat-solubility).[19] This can have profound effects on its pharmacokinetic profile, such as improving its ability to cross cell membranes and the blood-brain barrier, a critical factor for CNS-targeted drugs.[20]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a metabolically labile position, such as a benzylic C-H, can block enzymatic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.[17][21]
-
Conformational Effects & Binding: The small size and high electronegativity of fluorine can alter the local electronic environment and conformation of the five-membered ring. This can lead to more favorable interactions with protein targets, potentially increasing binding affinity and selectivity.[18][22]
Potential Applications in Drug Development
Building on the established importance of the indanone scaffold and the strategic advantages of fluorination, 4-Bromo-2-fluoro-indane would be a highly attractive scaffold for medicinal chemists.[17][23]
-
CNS Disorders: Given the precedent of indanones in neurodegenerative disease and the ability of fluorine to enhance blood-brain barrier penetration, this scaffold would be a prime candidate for developing novel agents for Alzheimer's, Parkinson's, or other neurological conditions.
-
Oncology: The combination of the indane core with the aryl bromide handle (for further diversification via cross-coupling) and the fluorine atom (for improved drug-like properties) makes it a versatile platform for synthesizing new kinase inhibitors or other anti-cancer agents.
-
Metabolic Diseases and Beyond: The core structure is small, rigid, and readily functionalized, making it suitable for library synthesis to screen against a wide array of biological targets.
Conclusion
While 4-Bromo-2-fluoro-indane remains a largely unexplored chemical entity, its logical precursor, 4-Bromo-1-indanone, is a well-characterized and synthetically invaluable intermediate. Its robust synthesis and versatile reactivity provide a solid foundation for its use in constructing a wide range of bioactive molecules, particularly in the realms of neuroscience and oncology. The prospective synthesis of 4-Bromo-2-fluoro-indane via ketone reduction and subsequent C-H fluorination presents a viable, albeit challenging, route to a novel scaffold. The strategic introduction of fluorine is predicted to enhance key drug-like properties, making this target molecule a compelling candidate for future drug discovery programs. This guide provides both the established, field-proven protocols for the precursor and a scientifically-grounded, forward-looking perspective on the synthesis and potential of its fluorinated derivative.
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